molecular formula C19H16Cl2N2O3 B412622 (4E)-1-(3,4-DICHLOROPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4E)-1-(3,4-DICHLOROPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B412622
M. Wt: 391.2g/mol
InChI Key: PUEMRTVSGBFDEX-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(3,4-DICHLOROPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 3,4-dichlorophenylhydrazine with 3,4-dimethoxybenzaldehyde in the presence of a base, followed by cyclization and methylation steps. The reaction conditions may include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyrazole derivatives

    Reduction: Formation of hydrazine derivatives

    Substitution: Halogenation or alkylation at the phenyl or pyrazolone rings

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Biologically, pyrazolones are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound may be investigated for similar activities.

Medicine

In medicinal chemistry, (4E)-1-(3,4-DICHLOROPHENYL)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE could be explored for potential therapeutic applications, such as in the treatment of pain or inflammation.

Industry

Industrially, this compound may be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its biological activity, which could include inhibition of cyclooxygenase (COX) enzymes or modulation of other signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylbutazone: Another pyrazolone derivative with anti-inflammatory properties

    Metamizole: A pyrazolone used as an analgesic and antipyretic

    Antipyrine: An older pyrazolone with analgesic and antipyretic effects

Uniqueness

2-(3,4-Dichlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other pyrazolones.

Properties

Molecular Formula

C19H16Cl2N2O3

Molecular Weight

391.2g/mol

IUPAC Name

(4E)-2-(3,4-dichlorophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C19H16Cl2N2O3/c1-11-14(8-12-4-7-17(25-2)18(9-12)26-3)19(24)23(22-11)13-5-6-15(20)16(21)10-13/h4-10H,1-3H3/b14-8+

InChI Key

PUEMRTVSGBFDEX-RIYZIHGNSA-N

SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)Cl)Cl

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.